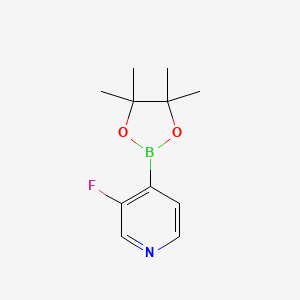

3-Fluoro-4-pyridineboronic acid pinacol ester

描述

The exact mass of the compound 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGHAHGSVFKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639881 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-88-2 | |

| Record name | 3-Fluoropyridine-4-boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-pyridineboronic Acid Pinacol Ester (CAS: 458532-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-pyridineboronic acid pinacol ester, with CAS number 458532-88-2, is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring offers significant advantages, including enhanced metabolic stability, altered basicity, and improved binding interactions of the resulting molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of this versatile reagent. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are presented, along with its role in the preparation of biologically active compounds.

Chemical and Physical Properties

This compound is a white to tan solid at room temperature.[1] Its chemical structure combines a fluorinated pyridine ring with a pinacol boronic ester functional group, making it a stable and versatile reagent for carbon-carbon bond formation.[2]

| Property | Value | Reference(s) |

| CAS Number | 458532-88-2 | [3] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [3][4][5] |

| Molecular Weight | 223.05 g/mol | [3][4][5] |

| Appearance | White to tan solid/powder/crystals | [1][6] |

| Melting Point | 124-128 °C | [6] |

| IUPAC Name | 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [3] |

| Synonyms | 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| InChI Key | MLFGHAHGSVFKMI-UHFFFAOYSA-N | |

| SMILES | CC1(C)OB(OC1(C)C)c2ccncc2F |

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |

Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the conversion of a suitable 3-fluoropyridine precursor. A common strategy is the lithiation of a halogenated 3-fluoropyridine followed by reaction with a borate ester and subsequent esterification with pinacol.

Illustrative Synthetic Pathway

Caption: General synthetic scheme for this compound.

General Experimental Protocol for Synthesis

-

Lithiation: A solution of 3-fluoro-4-bromopyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a specified time to allow for lithium-halogen exchange.

-

Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

-

Work-up and Esterification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting boronic acid is then esterified with pinacol, often by heating in a suitable solvent with a Dean-Stark trap to remove water.

-

Purification: The final product is purified by techniques such as column chromatography or recrystallization.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[8]

General Suzuki-Miyaura Coupling Workflow

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, this compound, the aryl or heteroaryl halide (or triflate), a palladium catalyst, a ligand (if required), and a base are combined.

-

Solvent Addition: An anhydrous, degassed solvent is added, and the mixture is stirred under an inert atmosphere.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for a period of several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or other suitable methods.

Role in Drug Discovery and Medicinal Chemistry

The 3-fluoropyridine moiety is a valuable pharmacophore in drug design. The introduction of fluorine can significantly impact a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and pKa.[8][9] Consequently, this compound is a sought-after building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[6] Its use allows for the systematic exploration of structure-activity relationships (SAR) by introducing the fluorinated pyridine scaffold into lead compounds.

Logical Flow in Drug Discovery

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and medicinal chemistry. Its stability, coupled with the advantageous properties conferred by the fluoropyridine moiety, makes it an important tool for the construction of novel and complex molecular architectures. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its practical application in the laboratory.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C11H15BFNO2 | CID 24208790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Manufacturers of this compound, 98%, CAS 458532-88-2, F 1640, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to 3-Fluoro-4-pyridineboronic acid pinacol ester: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoro-4-pyridineboronic acid pinacol ester, a key building block in modern medicinal chemistry. We will cover its fundamental physicochemical properties, provide a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrate its utility in the context of drug discovery with relevant diagrams.

Core Physicochemical Properties

This compound is a versatile reagent used in the synthesis of complex organic molecules. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 223.05 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [1][2][3][4] |

| CAS Number | 458532-88-2 | [1][2][3] |

| Appearance | White to tan solid/powder/crystals | [1][4] |

| Melting Point | 124-128 °C | [1][4] |

| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)pyridine | [1][2] |

Synthetic Utility and Applications

This compound is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules. The fluorine substituent on the pyridine ring can modulate the electronic properties and metabolic stability of the final compound, making it a valuable building block in drug discovery programs.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a pyridineboronic acid pinacol ester. This protocol is a general guideline and may require optimization for specific substrates.

Reaction Scheme:

Figure 1. General Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (Ar-X) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application in Drug Discovery: Kinase Inhibitor Synthesis

A common application of Suzuki-Miyaura cross-coupling in drug discovery is the synthesis of kinase inhibitors. The pyridine moiety is a frequent component of these inhibitors, often interacting with the hinge region of the kinase active site. The following diagram illustrates a hypothetical signaling pathway and the role of a kinase inhibitor.

Figure 2. Inhibition of a kinase signaling pathway.

In this representative pathway, a kinase inhibitor synthesized using this compound as a building block can be designed to bind to the ATP-binding site of a specific kinase (e.g., Kinase 2), thereby preventing its downstream signaling and inhibiting a cellular response like proliferation.

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and organic synthesis. Its stable nature and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of novel molecular architectures with potential therapeutic applications. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this important chemical building block.

References

- 1. 3-フルオロ-4-ピリジンボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H15BFNO2 | CID 24208790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturers of this compound, 98%, CAS 458532-88-2, F 1640, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

Synthesis of 3-Fluoro-4-pyridineboronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-Fluoro-4-pyridineboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. This document details the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols adapted from established procedures for analogous compounds.

Introduction

This compound is a key intermediate used in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 3-fluoro-4-pyridyl moiety into complex organic molecules. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the target compounds, such as metabolic stability, binding affinity, and bioavailability. This guide will focus on the two most prevalent and effective methods for its synthesis: the Palladium-Catalyzed Miyaura Borylation and the Lithium-Halogen Exchange followed by borylation.

Synthetic Methodologies

The synthesis of this compound predominantly relies on two robust chemical transformations. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and scalability requirements.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that directly installs a boronic ester group onto an aromatic or heteroaromatic halide.[1] In the context of synthesizing the target molecule, this involves the reaction of a 4-halo-3-fluoropyridine (typically chloro or bromo) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2]

Reaction Scheme:

Caption: General scheme of the Miyaura Borylation reaction.

Lithium-Halogen Exchange and Borylation

This method involves the reaction of a 4-halo-3-fluoropyridine (typically bromo or iodo) with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This generates a highly reactive 3-fluoro-4-lithiopyridine intermediate, which is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate), to yield the desired product.[3]

Reaction Scheme:

Caption: General scheme of the Lithium-Halogen Exchange and Borylation.

Quantitative Data Summary

The following tables summarize typical reaction components and expected outcomes for the synthesis of this compound based on analogous transformations reported in the literature.

Table 1: Miyaura Borylation Reaction Parameters (Illustrative)

| Parameter | Description |

| Starting Material | 4-Chloro-3-fluoropyridine or 4-Bromo-3-fluoropyridine |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |

| Base | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 80-120 °C |

| Typical Yield | 60-85% |

Table 2: Lithium-Halogen Exchange and Borylation Parameters (Illustrative)

| Parameter | Description |

| Starting Material | 4-Bromo-3-fluoropyridine or 4-Iodo-3-fluoropyridine |

| Organolithium Reagent | n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) |

| Boron Source | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C to -40 °C |

| Typical Yield | 50-75% |

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for similar compounds. Note: These are representative procedures and may require optimization for the specific synthesis of this compound.

Protocol 1: Miyaura Borylation of 4-Chloro-3-fluoropyridine (Adapted)

This protocol is adapted from a general procedure for the Miyaura borylation of heteroaryl chlorides.

Workflow:

Caption: Experimental workflow for Miyaura Borylation.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-3-fluoropyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.0 eq.), and PdCl₂(dppf) (0.03 eq.).

-

Add anhydrous and degassed dioxane (or another suitable solvent) to the flask.

-

Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas.

-

Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Lithium-Halogen Exchange of 4-Bromo-3-fluoropyridine and Borylation (Adapted)

This protocol is adapted from a general procedure for the synthesis of pyridylboronic esters via lithium-halogen exchange.[3]

Workflow:

Caption: Experimental workflow for Lithium-Halogen Exchange.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 4-bromo-3-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be reliably achieved through either Palladium-Catalyzed Miyaura Borylation or a Lithium-Halogen Exchange/Borylation sequence. The Miyaura borylation offers the advantage of milder reaction conditions and broader functional group tolerance, making it a preferred method in many applications. The lithium-halogen exchange route, while requiring cryogenic temperatures, provides a powerful alternative, particularly when starting from the corresponding bromo- or iodo-pyridines. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical building block.

References

An In-depth Technical Guide to 3-Fluoro-4-pyridineboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-pyridineboronic acid pinacol ester is a versatile and highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a fluorinated pyridine ring with a stable boronic acid pinacol ester, makes it an essential reagent for introducing the 3-fluoro-4-pyridyl moiety into complex molecules. This functional group is of particular interest in drug discovery as the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is a white to tan crystalline solid that is stable under standard laboratory conditions, making it easier to handle and store than its corresponding free boronic acid.[1] The pinacol ester group provides enhanced stability, protecting the reactive C-B bond from premature degradation and hydrolysis.[2]

Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [3] |

| Synonyms | 3-Fluoropyridine-4-boronic acid pinacol ester | [3] |

| CAS Number | 458532-88-2 | [1][3][4] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [1][3][4] |

| Molecular Weight | 223.05 g/mol | [1][3][4] |

| Melting Point | 124-128 °C | [1][5] |

| Appearance | White to tan powder or crystals | [1] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccncc2F | [5] |

| InChI Key | MLFGHAHGSVFKMI-UHFFFAOYSA-N | [5] |

Synthesis

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters, including this compound, is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a heterocyclic halide (e.g., 4-bromo-3-fluoropyridine) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the 3-fluoro-4-pyridyl group with various aryl or heteroaryl halides and triflates. This versatility makes it an indispensable tool for medicinal chemists in the synthesis of novel drug candidates and for materials scientists developing new organic materials.[2]

The introduction of the fluoropyridine moiety can:

-

Enhance Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism.[2]

-

Modulate Physicochemical Properties : Fluorine can alter the pKa of the pyridine nitrogen, influencing solubility and cell permeability.

-

Improve Binding Interactions : The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.[2]

The compound is also utilized in proteomics research and in the synthesis of various classes of compounds, including sulfonamides and other heterocyclic derivatives.[1][4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of this compound. These protocols are based on standard, widely accepted procedures for Miyaura borylation and Suzuki-Miyaura coupling reactions.

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes a typical procedure for the synthesis of this compound from 4-bromo-3-fluoropyridine.

Materials:

-

4-Bromo-3-fluoropyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions, heating mantle, magnetic stirrer.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-fluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane via syringe to the flask.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes, or by using a freeze-pump-thaw cycle.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general method for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (Ar-Br) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution

-

1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

-

In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

-

Thoroughly degas the mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid or oil by flash chromatography or recrystallization to obtain the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]

Store the compound in a tightly sealed container in a cool, dry place away from moisture, as boronic esters are susceptible to hydrolysis.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-4-pyridineboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-pyridineboronic acid pinacol ester is a fluorinated heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a fluorine atom on the pyridine ring, make it an attractive component for the synthesis of novel compounds with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [1][2] |

| Molecular Weight | 223.05 g/mol | [1][2] |

| CAS Number | 458532-88-2 | [1][2] |

| Appearance | White to tan solid (powder or crystals) | [1] |

| Melting Point | 124-128 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

The synthesis of this compound typically involves a multi-step process. While a specific detailed protocol for this exact compound is not widely published, a general and common method for the synthesis of pyridineboronic acid pinacol esters involves the conversion of a corresponding halopyridine to an organometallic intermediate, followed by reaction with a borate ester and subsequent esterification with pinacol.

A plausible synthetic route is outlined below:

General Experimental Protocol (Hypothetical):

-

Metal-Halogen Exchange: To a solution of 3-fluoro-4-bromopyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of an organolithium reagent (e.g., n-butyllithium or s-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 3-fluoro-4-lithiopyridine intermediate.

-

Borylation: Triisopropyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Esterification: The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude boronic acid is then dissolved in a suitable solvent (e.g., toluene or diethyl ether), and pinacol is added. The mixture is stirred, often with a dehydrating agent or under conditions that remove water (e.g., Dean-Stark apparatus), to drive the esterification to completion. The final product is then purified by techniques such as column chromatography or recrystallization.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity of the pyridine ring and the properties of the resulting coupled products, making this reagent particularly useful in the synthesis of complex molecules for pharmaceuticals and materials science.[3]

References

Stability and Storage of 3-Fluoro-4-pyridineboronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Fluoro-4-pyridineboronic acid pinacol ester. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the principal degradation pathways, provides guidance on analytical methods for stability assessment, and details best practices for storage and handling.

Core Stability Profile

This compound is a solid compound utilized in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. While generally more stable and easier to handle than its corresponding boronic acid, the pinacol ester is susceptible to degradation, primarily through hydrolysis. The stability of this compound is influenced by environmental factors such as moisture, temperature, and pH.

Key Stability Concerns:

-

Hydrolytic Instability: The primary degradation pathway is the hydrolysis of the pinacol ester to form 3-fluoro-4-pyridineboronic acid and pinacol. This reaction is catalyzed by the presence of water and can be accelerated under acidic or basic conditions.

-

Thermal and Photostability: While specific data for this molecule is limited, boronic acid pinacol esters are generally stable at ambient temperatures for short periods when protected from moisture. Exposure to high temperatures or UV light may accelerate degradation.

-

Oxidative Degradation: Although less common than hydrolysis, oxidation of the carbon-boron bond can occur, leading to undesired byproducts.

Quantitative Stability Data

Quantitative stability data for this compound is not extensively available in the public domain. However, studies on analogous phenylboronic acid pinacol esters provide valuable insights into their hydrolytic stability. The following table summarizes the hydrolytic stability of various substituted phenylboronic pinacol esters in aqueous solutions, which can serve as a qualitative guide. The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring.

| Compound | Condition | Half-life (t½) | % Residual Ester Over Time | Reference |

| Phenylboronic pinacol ester | Water | > 24 hours | ~95% after 24h | [1] |

| Phenylboronic pinacol ester | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 3 hours | ~20% after 6h | [1] |

| 4-Methoxyphenylboronic pinacol ester (electron-donating group) | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 4 hours | ~30% after 6h | [1] |

| 4-Chlorophenylboronic pinacol ester (electron-withdrawing group) | 50 mM Sodium Phosphate Buffer (pH 7.4) | ~ 2 hours | ~10% after 6h | [1] |

Note: This data is for phenylboronic acid pinacol esters and should be used as a general indicator of stability. The presence of the fluorine atom and the pyridine nitrogen in this compound will influence its specific hydrolysis kinetics.

Degradation Pathways

The principal degradation mechanism for this compound is hydrolysis. This process involves the cleavage of the B-O bonds of the dioxaborolane ring by water, leading to the formation of the corresponding boronic acid and pinacol.

References

An In-depth Technical Guide to the Hazards and Safety of 3-Fluoro-4-pyridineboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive hazard and safety information for 3-Fluoro-4-pyridineboronic acid pinacol ester (CAS Number: 458532-88-2). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical Identification

| Property | Value |

| Chemical Name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Synonyms | 3-Fluoropyridine-4-boronic acid pinacol ester |

| CAS Number | 458532-88-2[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅BFNO₂[1][2][3][4] |

| Molecular Weight | 223.05 g/mol [1][2][3][4] |

| Chemical Structure | |

| 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Hazard Identification and Classification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category |

| Skin Irritation | 2[1] |

| Serious Eye Irritation | 2[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3[1] |

GHS Label Elements:

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.[1] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, powder or crystals | [3] |

| Color | White to tan | [3] |

| Melting Point | 124-128 °C | [3] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Density | No data available |

Toxicological Information

-

Acute Toxicity: No data available (LD50 oral, dermal; LC50 inhalation).

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

Detailed environmental hazard information for this compound is limited.

-

Ecotoxicity:

-

Toxicity to fish: No data available.[6]

-

Toxicity to daphnia and other aquatic invertebrates: No data available.

-

Toxicity to algae: No data available.

-

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridineboronic acid pinacol ester. Note: This protocol has not been optimized for this compound and should be adapted and optimized by the user.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.

Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

A systematic approach to handling this compound is crucial to minimize risk. The following diagram outlines the recommended workflow for safe handling.

Caption: A systematic workflow for the safe handling of chemical reagents.

First-Aid Measures:

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, boron oxides.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. Manufacturers of this compound, 98%, CAS 458532-88-2, F 1640, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

The Role of Fluorine in the Reactivity of Pyridineboronic Acid Esters

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug discovery, offering enhancements in metabolic stability, binding affinity, and lipophilicity.[1][2][3] Pyridineboronic acids and their esters are vital building blocks in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[4][5] This guide explores the multifaceted role of fluorine in modulating the reactivity of pyridineboronic acid esters. Fluorine's profound electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid moiety, a critical factor influencing reaction kinetics.[6][7] However, this same electronic effect can decrease the nucleophilicity of the pyridine ring, potentially impeding the rate-limiting transmetalation step in cross-coupling reactions.[6] Understanding this dichotomy is crucial for optimizing reaction conditions and successfully employing these valuable reagents in the synthesis of complex molecules for drug development.

The Physicochemical Impact of Fluorine Substitution

The introduction of a fluorine atom to the pyridine ring of a boronic acid or its ester induces significant changes in its electronic properties and acidity.

Electronic Effects

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect).[6] This effect decreases the electron density of the pyridine ring system. Consequently, the boron atom in the boronic acid or ester becomes more electron-deficient, which in turn increases its Lewis acidity.[6][7] This heightened acidity is a defining characteristic of fluorinated boronic acids.

Acidity and pKa Values

The Lewis acidity of a boronic acid is quantified by its pKa value; a lower pKa indicates a stronger acid.[8] The introduction of fluorine substituents generally lowers the pKa of arylboronic acids.[7] This increased acidity is attributed to the stabilization of the resulting boronate anion.[7] While extensive data for fluorinated pyridineboronic acids is sparse, the trend is clearly demonstrated in the more widely studied fluorinated phenylboronic acids, which serve as an excellent model. The effect is dependent on the position and number of fluorine substituents.[7]

Table 1: pKa Values of Representative Fluorinated Phenylboronic Acids

| Boronic Acid | pKa Value | Reference(s) |

| Phenylboronic acid | 8.76 - 8.83 | [7][9] |

| 4-Fluorophenylboronic acid | 8.77 | [7] |

| 3-Fluorophenylboronic acid | 8.41 | [9] |

| 2-Fluorophenylboronic acid | 8.01 | [9] |

| 3,5-Difluorophenylboronic acid | 7.64 | [9] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [7] |

| 4-(Trifluoromethyl)phenylboronic acid | 8.08 | [10] |

| 3-(Trifluoromethyl)phenylboronic acid | 8.01 | [10] |

Note: Data is for phenylboronic acids, illustrating the general electronic effect of fluorine substitution on arylboronic acid acidity.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction where pyridineboronic esters are commonly used. The presence of fluorine has a direct and complex impact on the reaction's catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence on the Transmetalation Step

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting.[6] This step involves the formation of a boronate species, which is facilitated by a base. The reactivity in this step is influenced by two competing factors when fluorine is present:

-

Increased Lewis Acidity: The higher acidity of fluorinated boronic acids can facilitate the formation of the reactive boronate species.[7]

-

Decreased Ring Electron Density: The strong electron-withdrawing nature of fluorine makes the pyridine ring less electron-rich.[6] This can slow down the transfer of the aryl group to the electron-rich palladium(II) center, thereby decreasing the overall reaction rate and yield.[6]

Available evidence suggests that for pyridine boronic acids, the second factor is often dominant, meaning non-fluorinated or less-fluorinated analogues generally exhibit higher reactivity and yields in Suzuki-Miyaura couplings.[6]

Quantitative Reactivity Data

Direct comparative studies on a single reaction system are essential to deconvolute the electronic effects. The data below shows the yields from the Suzuki-Miyaura cross-coupling of various heteroaryl boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor), providing a standardized electrophile for comparison.

Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of Boronic Acids/Esters with PyFluor

| Boronic Acid / Ester | Product Yield (%) | Notes | Reference(s) |

| 2-Thiopheneboronic acid pinacol ester | 89 | Electron-rich heterocycle | [11][12] |

| 2-Thiopheneboronic acid | 78 | Electron-rich heterocycle | [11][12] |

| 3-Thiopheneboronic acid pinacol ester | 76 | Electron-rich heterocycle | [11][12] |

| 2-Furanboronic acid | 68 | Electron-rich heterocycle | [11][12] |

| 3-Pyridineboronic acid | 44 | Electron-deficient heterocycle | [11][12] |

| 4-Pyridineboronic acid | 31 | Electron-deficient heterocycle | [11][12] |

| 4-(Trifluoromethyl)phenylboronic acid | 17 | Strongly electron-deficient aryl | [11][12] |

| 3-Fluorophenylboronic acid pinacol ester | 53 | Moderately electron-deficient aryl | [11][12] |

| 4-Fluorophenylboronic acid pinacol ester | 52 | Moderately electron-deficient aryl | [11][12] |

Reaction Conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane/H₂O. Yields calculated by ¹H NMR.[11][12] The data illustrates that more electron-rich boronic acids tend to give higher yields, while electron-deficient systems, characteristic of fluorinated compounds, can be more challenging coupling partners.

Experimental Protocols

Optimization is often required for specific substrates, but the following general protocols provide a robust starting point for researchers.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of a generic (fluorinated) pyridine boronic acid with an aryl halide.[6][12]

Materials:

-

(Fluorinated) Pyridine boronic acid or pinacol ester (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Na₃PO₄, or CsF) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridine boronic acid/ester, palladium catalyst, and base.

-

Seal the vessel and evacuate and backfill with the inert gas three times.

-

Add the anhydrous solvent(s) via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Challenges and Mitigation Strategies

The use of fluorinated pyridineboronic esters presents specific challenges, primarily related to reduced reactivity and potential side reactions like protodeboronation.

Overcoming Lower Reactivity

The decreased reactivity of electron-deficient boronic esters can often be overcome by careful optimization of reaction conditions:

-

Catalyst/Ligand Choice: Employing more electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

-

Base Selection: Stronger bases or the use of anhydrous fluoride sources like cesium fluoride (CsF) can promote the formation of the reactive boronate and avoid decomposition of the starting material.[13]

-

Temperature: Increasing the reaction temperature can provide the necessary activation energy, though this must be balanced against potential degradation.

Protodeboronation

Protodeboronation, the cleavage of the C–B bond by a proton source, is a common side reaction for arylboronic acids, particularly for electron-deficient and heteroaromatic substrates.[14] Pinacol esters are generally more stable than free boronic acids, but can still undergo this process under basic, aqueous conditions.[7]

Caption: The dual electronic effects of fluorine on boronic ester reactivity.

Mitigation Strategies:

-

Anhydrous Conditions: Using rigorously dried solvents and reagents minimizes the primary proton source.

-

Anhydrous Base: Employing a base like CsF can circumvent protodeboronation sometimes observed with aqueous bases.[13]

-

Ester Choice: While pinacol esters are common, other diols can be used to protect the boronic acid, with some offering unique stability profiles at high pH.[7]

Conclusion

Fluorine plays a pivotal and dualistic role in the reactivity of pyridineboronic acid esters. Its powerful electron-withdrawing properties are highly beneficial for the pharmacokinetic profile of the final drug molecule but introduce significant challenges during synthesis.[1][6] Fluorination increases the Lewis acidity of the boronic acid moiety while simultaneously decreasing the electron density of the pyridine ring, which can hinder the crucial transmetalation step in Suzuki-Miyaura cross-coupling reactions.[6][7] This often results in lower reactivity compared to non-fluorinated analogues. For drug development professionals, successfully navigating this trade-off requires a deep understanding of the underlying physical organic chemistry and a willingness to meticulously optimize reaction parameters, including the choice of catalyst, ligand, base, and solvent system. By doing so, the synthetic utility of these indispensable fluorinated building blocks can be fully realized.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. [PDF] Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Fluoro-4-pyridineboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoro-4-pyridineboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic importance of the fluorinated pyridine motif. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active molecules. The use of this compound allows for the direct incorporation of a 3-fluoropyridine moiety, a valuable pharmacophore in modern drug design. The protocols outlined herein provide robust methodologies for the efficient coupling of this boronic ester with a variety of (hetero)aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle mediated by a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the (hetero)aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with (hetero)aryl halides. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides and iodides.

Materials:

-

This compound

-

(Hetero)aryl halide (e.g., bromobenzene, 4-bromoanisole, 2-bromothiophene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

-

1,4-Dioxane

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating plate or oil bath

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the (hetero)aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (K₂CO₃ or CsF, 2.0-3.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv).

-

Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-(hetero)aryl-3-fluoropyridine.

Application Notes and Protocols for 3-Fluoro-4-pyridineboronic acid pinacol ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-pyridineboronic acid pinacol ester is a versatile and increasingly utilized building block in modern medicinal chemistry. Its unique electronic properties and strategic placement of a fluorine atom make it a valuable reagent for the synthesis of complex molecules, particularly in the development of novel therapeutics. The fluorinated pyridine motif can enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity, which are critical for drug efficacy and pharmacokinetics.

This document provides detailed application notes on the utility of this compound, focusing on its application in the synthesis of kinase inhibitors. It also includes a comprehensive experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of its application.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates, leading to the construction of biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme targets.

The presence of the fluorine atom at the 3-position of the pyridine ring is of particular significance. This substitution can:

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the drug candidate.

-

Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved pharmacokinetic profile.

-

Modulate Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting properties like solubility and cell permeability.

A notable application of this building block is in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-fluoro-4-pyridyl moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Application Example: Synthesis of Pyrazolopyridine Kinase Inhibitors

Signaling Pathway Context: Kinase Inhibition

Hypothetical Kinase Inhibitor Potency Data

The following table represents hypothetical but plausible data for a series of pyrazolopyridine kinase inhibitors, illustrating the potential impact of the 3-fluoro-4-pyridyl moiety on biological activity.

| Compound ID | R Group on Pyrazolopyridine | Kinase Target | IC50 (nM) |

| 1a | Phenyl | Kinase A | 150 |

| 1b | 4-Pyridyl | Kinase A | 85 |

| 1c | 3-Fluoro-4-pyridyl | Kinase A | 12 |

| 2a | Phenyl | Kinase B | 220 |

| 2b | 4-Pyridyl | Kinase B | 110 |

| 2c | 3-Fluoro-4-pyridyl | Kinase B | 25 |

This data is illustrative and intended to demonstrate the potential structure-activity relationship (SAR).

Experimental Protocols

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

// Nodes Start [label="Start Materials:\n- Aryl/Heteroaryl Halide (or Triflate)\n- this compound\n- Palladium Catalyst\n- Ligand\n- Base\n- Solvent", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup:\n- Combine reagents in a reaction vessel\n- Degas the mixture (e.g., with Argon or Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating:\n- Heat the reaction mixture to the desired temperature\n(e.g., 80-120 °C)\n- Monitor reaction progress by TLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Cool the reaction mixture\n- Partition between an organic solvent and water\n- Separate the organic layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry the organic layer and concentrate\n- Purify the crude product by column chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\n- Characterize by NMR, MS, etc.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes Start [label="Start Materials:\n- Aryl/Heteroaryl Halide (or Triflate)\n- this compound\n- Palladium Catalyst\n- Ligand\n- Base\n- Solvent", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup:\n- Combine reagents in a reaction vessel\n- Degas the mixture (e.g., with Argon or Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating:\n- Heat the reaction mixture to the desired temperature\n(e.g., 80-120 °C)\n- Monitor reaction progress by TLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Cool the reaction mixture\n- Partition between an organic solvent and water\n- Separate the organic layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry the organic layer and concentrate\n- Purify the crude product by column chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\n- Characterize by NMR, MS, etc.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Start -> Reaction_Setup; Reaction_Setup -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Final_Product; } A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol provides a representative procedure for the synthesis of a biaryl compound using this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry round-bottom flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and the chosen base (2.0 equiv).

-

Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be stirred to ensure homogeneity.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of complex biaryl and heteroaryl compounds. The incorporation of the 3-fluoro-4-pyridyl moiety can lead to significant improvements in the pharmacological properties of drug candidates, particularly in the realm of kinase inhibitors. The protocols and information provided herein serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Biaryl Pyridines using 3-Fluoro-4-pyridineboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl pyridines is a cornerstone in medicinal chemistry and drug discovery, as this structural motif is present in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecules. 3-Fluoro-4-pyridineboronic acid pinacol ester is a key building block that allows for the introduction of a fluorinated pyridine moiety, which can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.

This document provides detailed application notes and protocols for the synthesis of biaryl pyridines via the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide (e.g., aryl bromide, iodide, or chloride) in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl pyridine.

Data Presentation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the cited literature, the following tables provide representative yields for analogous Suzuki-Miyaura reactions of other pyridineboronic acid esters with various aryl halides. These examples can serve as a useful benchmark for anticipating the outcomes of reactions with the title compound.

Table 1: Suzuki-Miyaura Coupling of Pyridine-4-boronic Acid Pinacol Ester with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |

| 3 | 2-Bromotoluene | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |

| 4 | 1-Iodo-3,5-dimethylbenzene | Pd₂(dba)₃/XPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 6 | 95 |

Table 2: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 65 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 82 |

| 3 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 80 | 75 |

| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 80 | 88 |

| 5 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 6 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagram illustrates the general scheme for the Suzuki-Miyaura cross-coupling reaction and the key steps in the palladium catalytic cycle.

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable reagent for the synthesis of 4-aryl-3-fluoropyridines, which are important scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the construction of these biaryl systems. The provided general protocol, along with the data from analogous reactions, serves as a strong starting point for researchers. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-pyridineboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 3-Fluoro-4-pyridineboronic acid pinacol ester, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The fluorinated pyridine motif is of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Suzuki-Miyaura Coupling of this compound with Aryl Halides